1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one is a chemical compound with the molecular formula C9H9ClOS and a molecular weight of 200.69 g/mol . It is primarily used in proteomics research and is known for its unique structural features, which include a cyclopropyl group and a chlorothiophene moiety .
Preparation Methods
The synthesis of 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one typically involves the following steps:
Chlorothiophene Introduction: The chlorothiophene moiety is introduced via a halogenation reaction, where thiophene is treated with chlorine in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the cyclopropyl group with the chlorothiophene moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Chemical Reactions Analysis
1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The cyclopropyl group and chlorothiophene moiety contribute to its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
1-[2-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-one can be compared with similar compounds such as:
1-[2-(5-Bromothiophen-2-yl)cyclopropyl]ethan-1-one: This compound has a bromine atom instead of chlorine, which may alter its reactivity and binding properties.
1-[2-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-one: The presence of a methyl group instead of chlorine can affect the compound’s hydrophobicity and interaction with molecular targets.
1-[2-(5-Fluorothiophen-2-yl)cyclopropyl]ethan-1-one: The fluorine atom can influence the compound’s electronic properties and its behavior in chemical reactions.
These comparisons highlight the unique features of this compound, particularly its chlorine atom, which plays a crucial role in its chemical and biological properties.
Properties
IUPAC Name |
1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-5(11)6-4-7(6)8-2-3-9(10)12-8/h2-3,6-7H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWMCVNJDRDXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.